N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-(2,5-dimethylpyrrol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-8-9-12(2)20(11)10-4-7-15(21)17-13-5-3-6-14-16(13)19-22-18-14/h3,5-6,8-9H,4,7,10H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFXBCJDLFGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC2=CC=CC3=NSN=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources of research.
- Molecular Formula : C16H18N4OS
- Molecular Weight : 314.41 g/mol
- CAS Number : 1251633-22-3
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with 2,5-dimethylpyrrole under controlled conditions. The resulting compound has been characterized using various spectroscopic methods including NMR and IR spectroscopy.
Antimicrobial Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzo[c][1,2,5]thiadiazole have shown effectiveness against a range of bacterial strains and fungi. Studies have demonstrated that modifications in the structure can enhance their activity against resistant strains.
Anticancer Potential
In vitro studies have assessed the anticancer properties of this compound. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Notably, it has shown promising results in reducing cell viability and inducing apoptosis in human cancer cells .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example:
- PD-L1 Inhibition : Similar compounds have been shown to inhibit the PD-L1 pathway, which is crucial in cancer immune evasion. The interaction with PD-L1 may enhance antitumor immunity .
Study 1: Antimicrobial Evaluation
A series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that modifications at the 4-position significantly enhanced antibacterial efficacy compared to standard antibiotics .
Study 2: Anticancer Activity
In a study focusing on the anticancer effects of this compound:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant cytotoxicity.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4OS |
| Molecular Weight | 314.41 g/mol |
| CAS Number | 1251633-22-3 |
| Purity | 95% |
| Antimicrobial Activity | Effective against various bacteria and fungi |
| Anticancer IC50 (MCF7) | ~15 µM |
| Anticancer IC50 (HeLa) | ~12 µM |
| Anticancer IC50 (A549) | ~20 µM |
Q & A
Q. How can researchers optimize the synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide to improve yield and purity?
Methodological Answer: Synthesis optimization typically involves systematic adjustments to reaction parameters. For example:
- Temperature control : Maintaining reflux conditions (e.g., 40–80°C) ensures sufficient activation energy for coupling reactions involving thiadiazole and pyrrole moieties .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethanol or dichloromethane may improve selectivity for specific steps .
- Catalysts : Use of glacial acetic acid or triethylamine as catalysts can accelerate condensation reactions .
- Analytical monitoring : High Performance Liquid Chromatography (HPLC) is critical for tracking reaction progress and identifying side products .
Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR resolve proton environments and confirm substituent positions, particularly for the benzo[c][1,2,5]thiadiazole and dimethylpyrrole groups .
- X-ray crystallography : Provides definitive 3D conformation data, essential for understanding π-π stacking interactions in the thiadiazole ring .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, with electrospray ionization (ESI-MS) preferred for high-resolution analysis .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Q. What biological activity screening strategies are recommended for this compound?
Methodological Answer:
- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease assays) due to the compound’s potential interaction with ATP-binding pockets via its thiadiazole core .
- Cell viability assays : Use MTT or resazurin-based protocols to evaluate cytotoxicity in cancer cell lines, given structural similarities to known anticancer thiadiazole derivatives .
- Protein binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
Advanced Research Questions
Q. How can computational methods predict and resolve contradictions in experimental data (e.g., unexpected byproducts or low bioactivity)?
Methodological Answer:
- Reaction path search algorithms : Tools like GRRM or AFIR (Artificial Force Induced Reaction) model potential reaction pathways and identify thermodynamic bottlenecks .
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., amide vs. sulfonamide formation) to explain side-product formation .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) and reconcile discrepancies between computational and experimental yields .
Q. What strategies are effective for elucidating the reaction mechanism of this compound in complex biological systems?
Methodological Answer:
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled analogs to track metabolic incorporation or degradation pathways in cell cultures .
- Fluorescence quenching assays : Monitor real-time interactions with DNA or proteins using fluorophore-tagged derivatives .
- Molecular dynamics (MD) simulations : Simulate binding dynamics with macromolecular targets (e.g., DNA topoisomerases) to identify key interaction residues .
Q. How can researchers address inconsistencies in bioactivity data across different experimental models?
Methodological Answer:
- Dose-response normalization : Standardize activity metrics (e.g., IC₅₀) using Hill equation modeling to account for variations in cell line sensitivity .
- Meta-analysis : Apply statistical tools like ANOVA or principal component analysis (PCA) to identify confounding variables (e.g., serum concentration in cell media) .
- Orthogonal assays : Validate hits using unrelated techniques (e.g., CRISPR knockdown of putative targets) to confirm mechanism-specific effects .
Experimental Design & Data Analysis
Q. How should researchers design experiments to balance throughput and rigor in structure-activity relationship (SAR) studies?
Methodological Answer:
- Fractional factorial design : Systematically vary substituents (e.g., pyrrole methyl groups or thiadiazole sulfonamide positions) while minimizing the number of synthetic steps .
- High-throughput screening (HTS) : Use automated liquid handling systems to test derivatives against a panel of 50–100 targets, prioritizing key pharmacophores .
- QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with bioactivity data to prioritize synthetic targets .
Q. What methodologies are recommended for resolving spectral overlaps in NMR or MS data?
Methodological Answer:
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for aromatic protons in the benzo[c][1,2,5]thiadiazole ring .
- Tandem MS (MS/MS) : Collision-induced dissociation (CID) fragments ions to distinguish isobaric species (e.g., sulfonamide vs. amide derivatives) .
- Deuterium exchange : Replace exchangeable protons (e.g., NH in pyrrole) with deuterium to simplify spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
